2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
Description
Chemical Structure and Synthesis 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid (CAS: 201530-78-1) is a structural isomer of the iron chelator deferasirox (4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, CAS: 201530-41-8). The compound features a central 1,2,4-triazole ring substituted with two 2-hydroxyphenyl groups at positions 3 and 5, and a benzoic acid moiety at position 1 of the triazole ring . Its synthesis involves the reaction of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one with 4-hydrazinobenzoic acid under reflux in ethanol, followed by crystallization .
Properties
IUPAC Name |
2-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-11-5-2-8-14(17)19-22-20(15-9-3-6-12-18(15)26)24(23-19)16-10-4-1-7-13(16)21(27)28/h1-12,25-26H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBKAEPAMFPDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201530-78-1 | |
| Record name | 2-(3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-BIS(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EHE8GE9C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary targets of 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid are broad bean aphids. The compound has shown remarkable insecticidal activities against these pests. It is also an orally active iron chelating agent.
Mode of Action
The compound interacts with its targets through strong intermolecular interactions. The docking model of a similar compound shows a possible mechanism of insecticidal action. As an iron chelating agent, it forms intermolecular hydrogen bonds with heteroatoms.
Biochemical Pathways
The compound affects the biochemical pathways related to insecticidal activity and iron chelation. .
Pharmacokinetics
It is known to be an orally active compound, suggesting that it has good bioavailability
Result of Action
The compound has shown significant insecticidal activity, with mortalities ranging from 98.12% to 100% at a concentration of 100 mg/L. As an iron chelating agent, it has been approved by the US FDA
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid. For instance, the compound’s insecticidal activity may vary depending on the pest’s life cycle, reproductive rate, and dispersal strategy. The compound’s iron chelating activity may also be influenced by factors such as the patient’s diet and the presence of other medications
Biochemical Analysis
Biochemical Properties
The compound “2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid” has been shown to interact with various biomolecules. It has been found to form complexes with Fe(III), Al(III), and V(V) ions. The nature of these interactions is likely due to the presence of the 1,2,4-triazole ring and the phenol moieties in the compound, which can form intermolecular hydrogen bonds.
Cellular Effects
For example, deferasirox, a compound with a similar 1,2,4-triazole ring and phenol moieties, is an iron chelating agent that can influence cellular metabolism.
Biological Activity
2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid (CAS Number: 201530-78-1) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including antibacterial and antifungal properties.
The molecular formula of 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid is C21H15N3O4, with a molecular weight of 373.36 g/mol. The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves a reaction between specific precursors under controlled conditions. For instance, one method involves boiling 4-(2-hydroxyphenyl)benzoxazin-4-one with 2-hydrazinobenzoic acid in ethanol to yield the desired product as colorless crystals .
Antibacterial Activity
Research has demonstrated that derivatives of benzoic acids and triazoles exhibit notable antibacterial properties. In a study evaluating various compounds against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 20–40 µM against S. aureus, indicating promising antibacterial potential .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| Compound A | 20 | 40 |
| Compound B | 30 | 60 |
| 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid | TBD | TBD |
Antifungal Activity
The antifungal activity of this compound has also been explored. In vitro studies have shown that various hydroxybenzoic acid derivatives exhibit fungicidal activities against several phytopathogenic fungi. The synthesized conjugates were effective against five different fungal strains .
Table 2: Antifungal Activity of Hydroxybenzoic Acid Derivatives
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| Hydroxybenzoic Acid Derivative A | Fusarium oxysporum | High |
| Hydroxybenzoic Acid Derivative B | Botrytis cinerea | Moderate |
| 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid | TBD | TBD |
Case Studies
A notable case study examined the systemic acquired resistance induced by phenazine derivatives in rice plants. The most active conjugate displayed significant resistance against rice sheath blight disease, suggesting that similar triazole derivatives may enhance plant immunity against pathogens .
Scientific Research Applications
Medicinal Applications
1. Antioxidant Properties
Research indicates that compounds similar to 2-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and cardiovascular disorders. The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals .
2. Treatment of Iron Overload
The compound has been associated with the treatment of conditions such as haemosiderosis (iron overload) and aluminum-related diseases (e.g., dialysis encephalopathy). It functions by chelating excess metal ions in the body, thereby reducing toxicity and preventing associated complications .
3. Anti-inflammatory Effects
Studies suggest that derivatives of this compound may possess anti-inflammatory properties. These effects can be beneficial in treating chronic inflammatory diseases, potentially providing a basis for developing new therapeutic agents .
Materials Science Applications
1. Photostability and UV Absorption
The structure of 2-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid allows it to absorb ultraviolet (UV) light effectively. This property makes it suitable for applications in coatings and polymers where UV stability is desired. Its incorporation can enhance the longevity and durability of materials exposed to sunlight .
2. Coordination Chemistry
The compound's ability to form complexes with transition metals opens avenues for its use in coordination chemistry. Such complexes can exhibit unique electronic properties that are useful in catalysis and material synthesis.
Case Study 1: Synthesis and Characterization
A significant study involved synthesizing 2-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid through a condensation reaction involving salicylic acid derivatives. The synthesized compound was characterized using various spectroscopic techniques (NMR, IR) to confirm its structure and purity .
Another study assessed the biological activity of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent. Further investigations into its mechanism of action are ongoing to elucidate how it interacts at the cellular level .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular formula : C₂₁H₁₅N₃O₄
- Molecular weight : 373.36 g/mol
- Solubility: Limited solubility in water but soluble in polar aprotic solvents like dimethylformamide (DMF) .
Role as a Pharmaceutical Impurity
This compound is identified as a regioisomeric impurity (Imp-1) in deferasirox formulations, arising during synthesis due to positional isomerism of the triazole ring on the benzoic acid backbone. Its presence in drug products is rigorously controlled (<0.01%) using validated HPLC and LC-MS/MS methods .
Table 1: Structural and Functional Comparison
* Estimated based on structural similarity.
Key Comparative Insights
Structural Isomerism and Pharmacological Activity
- Deferasirox (4-isomer) exhibits high selectivity for Fe(III) due to optimal spatial arrangement of hydroxyl and triazole groups, enabling tridentate chelation . In contrast, the 2-isomer (target compound) lacks therapeutic efficacy, as its triazole positioning disrupts Fe(III) coordination geometry .
- Chromatographic Differentiation : The isomers are resolved via HPLC (resolution >6.0), with the 2-isomer eluting earlier due to reduced polarity .
Derivatives and Prodrugs
- The isopropyl ester derivative of deferasirox enhances oral bioavailability by masking the carboxylic acid group, which is hydrolyzed in vivo to release the active drug .
Metal-Binding vs. Biological Activity
- While H3Lb forms stable metal complexes (e.g., log K = 11.2 for Cu²⁺), deferasirox’s specificity for Fe(III) stems from its tailored electronic and steric properties .
- Pyrazole derivatives (e.g., compound 26 in ) prioritize antitumor activity over chelation, leveraging trifluoromethyl groups for metabolic stability.
Synthetic Byproducts and Impurities
- The 2-isomer’s formation during deferasirox synthesis underscores the need for stringent process control. Its detection limit in pharmaceuticals is ≤0.01% .
Table 2: Chelation Efficiency Comparison
Q & A
Q. What synthetic methodologies are used to prepare 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid, and what parameters require optimization?
Synthesis typically involves multi-step organic reactions. A common approach for analogous triazole-benzoic acid derivatives (e.g., deferasirox) includes:
- Step 1 : Condensation of 2-hydroxyphenylhydrazine with a carbonyl precursor to form the triazole ring.
- Step 2 : Coupling the triazole intermediate with a substituted benzoic acid derivative.
- Step 3 : Acidification and purification via recrystallization or column chromatography .
Q. Key parameters to optimize :
- Reaction temperature (e.g., 80–100°C for cyclization).
- Solvent choice (DMF or ethanol for solubility).
- Catalytic conditions (e.g., acid/base catalysts for cyclization efficiency).
Q. How is the crystal structure of this compound characterized, and what interactions stabilize its solid-state arrangement?
Single-crystal X-ray diffraction is the gold standard. For the closely related 4-substituted derivative (deferasirox dimethylformamide solvate):
- Crystal system : Monoclinic, space group P21/c.
- Hydrogen bonding : Intramolecular O–H⋯N bonds form S(6) ring motifs. Intermolecular O–H⋯O and C–H⋯O interactions create chains along the c-axis .
Q. Table 1. Crystallographic Data for 4-Substituted Analogue
| Parameter | Value |
|---|---|
| a (Å) | 8.8172 (8) |
| b (Å) | 32.669 (3) |
| c (Å) | 7.6900 (7) |
| β (°) | 94.901 (2) |
| Volume (ų) | 2207.0 (3) |
| Data-to-parameter ratio | 21.1 |
Q. What preliminary biological activities are reported for this compound?
The compound’s structural similarity to deferasirox (a known iron(III) chelator) suggests potential metal-binding activity. Key findings for analogues include:
- Iron(III) selectivity : High affinity for Fe³⁺ over Ca²⁺/Mg²⁺, with log β values >30 under physiological pH .
- Pharmacological implications : Possible applications in iron-overload disorders, though in vivo studies are needed.
Advanced Research Questions
Q. How do crystallographic data discrepancies between solvated and unsolvated forms impact hydrogen bonding interpretation?
Solvent inclusion (e.g., DMF) alters packing motifs. For the 4-substituted solvate:
- DMF interactions : O–H⋯O bonds link solvent molecules to deferasirox chains, increasing lattice stability.
- Unsolved challenges : Predict solvent-free form stability using Hirshfeld surface analysis or differential scanning calorimetry (DSC) .
Q. What strategies resolve contradictions in reported iron(III) binding affinities?
Discrepancies arise from varying pH, ionic strength, or analytical methods. To address this:
- Methodological harmonization : Use standardized potentiometric titrations (pH 2–11) and validate with spectroscopic techniques (UV-Vis, EPR).
- Data normalization : Report stability constants (log β) relative to a reference ligand (e.g., EDTA) .
Q. What are critical safety protocols for handling this compound?
- GHS classifications : Acute toxicity (Oral, Category 4), skin corrosion/irritation (Category 2), and serious eye damage (Category 1) .
- Storage : Keep in a sealed desiccator at 2–8°C, away from light and moisture.
- Exposure control : Use fume hoods, nitrile gloves, and safety goggles.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
